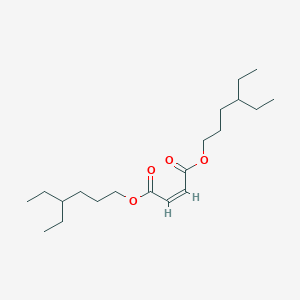

Bis(4-ethylhexyl) maleate

Description

Historical Context and Evolution of Maleate (B1232345) Ester Research

The study of maleate esters is intrinsically linked to the broader history of organic synthesis and polymer chemistry. Maleic anhydride (B1165640), the precursor to maleate esters, has been a cornerstone of industrial organic chemistry for decades, primarily produced through the vapor-phase oxidation of hydrocarbons like n-butane or benzene. wikipedia.org The reactivity of the anhydride group allows for straightforward esterification reactions with a wide variety of alcohols, leading to the synthesis of a vast array of maleate esters. wikipedia.org

Early research into maleate esters was driven by their potential as monomers and comonomers in polymerization reactions. The presence of the carbon-carbon double bond in the maleate backbone provides a site for polymerization, leading to the formation of polyesters and other copolymers. researchgate.netnih.gov This functionality has been particularly significant in the development of unsaturated polyester (B1180765) resins (UPRs), which have been a focus of research since the mid-20th century. nih.gov

The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and chromatography, has been pivotal in advancing the understanding of maleate ester synthesis and reactivity. These methods allow for detailed characterization of the resulting esters and polymers, including the determination of isomeric purity and the extent of side reactions. mdpi.com

Significance of Bis(4-ethylhexyl) Maleate in Contemporary Chemical Paradigms

In the current chemical landscape, there is a significant emphasis on the development of sustainable and environmentally benign chemical processes and products. Bio-based platform molecules, such as itaconic, fumaric, and muconic acids, are increasingly being explored as alternatives to petroleum-derived starting materials for the synthesis of unsaturated polyesters. researchgate.netmdpi.com While this compound is traditionally synthesized from petrochemical sources, the principles governing its synthesis and reactivity are directly applicable to these more sustainable systems.

The significance of compounds like this compound lies in their function as plasticizers and reactive intermediates. As a diester with long, branched alkyl chains, it is expected to exhibit properties that make it suitable for use as a plasticizer, a substance added to a material to increase its flexibility, workability, and distensibility. The "ethylhexyl" portion of the molecule, in particular, contributes to its lipophilic nature. atamanchemicals.com

Furthermore, the unsaturation within the maleate moiety allows it to participate in various chemical transformations. For instance, it can undergo Michael addition reactions, where a nucleophile adds to the β-carbon of the α,β-unsaturated ester. researchgate.netresearchgate.net This reactivity is fundamental to many cross-linking processes used in the curing of polymers and the synthesis of more complex molecules.

Overview of Research Trajectories for Unsaturated Diesters

Current research on unsaturated diesters, including maleates, is following several key trajectories:

Asymmetric Catalysis: A major focus is the development of stereoselective methods for the synthesis and modification of unsaturated diesters. This includes the use of chiral catalysts to control the stereochemistry of reactions such as conjugate additions, leading to the formation of enantioenriched products. researchgate.net

Bio-based Monomers: There is a strong and growing interest in synthesizing unsaturated polyesters from bio-derivable platform molecules. researchgate.netmdpi.com Research in this area aims to create more sustainable alternatives to traditional plastics and resins.

Post-Polymerization Modification: The carbon-carbon double bond in unsaturated polyesters provides a handle for post-polymerization modification. researchgate.net This allows for the tailoring of polymer properties for specific applications, such as in tissue engineering and drug delivery.

Photochemical Deconjugation: The conversion of α,β-unsaturated esters to their β,γ-unsaturated isomers through photochemical deconjugation is another area of active investigation. acs.org This isomerization can alter the reactivity and properties of the diester.

Conceptual Frameworks for this compound Investigations

The investigation of this compound would be guided by established conceptual frameworks in organic chemistry. The synthesis would typically involve the esterification of maleic anhydride with 4-ethylhexanol, likely with an acid catalyst. wikipedia.org The reaction progress and product purity would be monitored using techniques like TLC, GC, and NMR.

The reactivity of this compound would be explored through the lens of its functional groups: the ester linkages and the carbon-carbon double bond. Hydrolysis of the ester groups, either under acidic or basic conditions, would yield maleic acid and 4-ethylhexanol. industrialchemicals.gov.au The double bond's reactivity would be investigated through reactions such as hydrogenation, halogenation, and, as mentioned, Michael additions.

A thorough characterization of this compound would involve a suite of analytical techniques to determine its physicochemical properties.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H36O4 |

| Molar Mass | 340.504 g/mol |

| Appearance | Colorless liquid |

| Density | 0.94 g/cm³ |

| Melting Point | -60 °C |

| Boiling Point | 156 °C |

| Solubility in Water | 0.036 mg/L at 20 °C |

| Flash Point | 185 °C |

This data is for the closely related isomer Bis(2-ethylhexyl) maleate and is expected to be similar for this compound. wikipedia.org

Spectroscopic Data

The structural elucidation of this compound would rely heavily on spectroscopic methods.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information about the different types of protons in the molecule. The vinylic protons on the double bond would appear as a characteristic signal, and the various protons of the 4-ethylhexyl groups would give rise to a complex pattern of signals in the aliphatic region. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, and the various sp³ hybridized carbons of the alkyl chains.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching of the ester groups and the C=C stretching of the alkene. nist.gov

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. nist.gov

Structure

2D Structure

Properties

Molecular Formula |

C20H36O4 |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

bis(4-ethylhexyl) (Z)-but-2-enedioate |

InChI |

InChI=1S/C20H36O4/c1-5-17(6-2)11-9-15-23-19(21)13-14-20(22)24-16-10-12-18(7-3)8-4/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13- |

InChI Key |

IMVQWUPJOAETMH-YPKPFQOOSA-N |

Isomeric SMILES |

CCC(CC)CCCOC(=O)/C=C\C(=O)OCCCC(CC)CC |

Canonical SMILES |

CCC(CC)CCCOC(=O)C=CC(=O)OCCCC(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering of Bis 4 Ethylhexyl Maleate

Esterification Pathways for Bis(4-ethylhexyl) Maleate (B1232345) Synthesis

Direct esterification involves the reaction of maleic acid with 4-ethylhexanol. This reaction is a reversible equilibrium process that requires a catalyst, typically a strong acid, to proceed at a reasonable rate. The formation of water as a byproduct necessitates its continuous removal from the reaction mixture to shift the equilibrium towards the formation of the diester product, thereby maximizing the yield. This is often accomplished by azeotropic distillation using a solvent like toluene (B28343) or by carrying out the reaction under vacuum. evitachem.comgoogle.com

While conceptually straightforward, this method is often less favored in industrial practice compared to the anhydride (B1165640) route due to potential side reactions and the management of the water byproduct.

Transesterification offers an alternative pathway for the synthesis of Bis(4-ethylhexyl) maleate. This method involves the reaction of a simple dialkyl maleate, such as dimethyl maleate or diethyl maleate, with 4-ethylhexanol in the presence of a catalyst. The driving force for the reaction is the removal of the more volatile alcohol (methanol or ethanol) byproduct, which shifts the equilibrium toward the desired product.

The reaction proceeds as follows: Dimethyl Maleate + 2 (4-Ethylhexanol) ⇌ this compound + 2 Methanol

Kinetic studies on analogous transesterification reactions, such as the synthesis of palm oil-based ethylhexyl esters from methyl esters and 2-ethylhexanol, show that the reaction can be very efficient. researchgate.netjst.go.jp Using an excess of the heavier alcohol and applying a vacuum to remove the lighter alcohol can lead to high conversions (over 98%) in a short time. researchgate.netjst.go.jp This method can be advantageous as it may proceed under milder conditions compared to direct esterification from the acid or anhydride.

The most common and industrially significant method for producing this compound is the esterification of maleic anhydride with 4-ethylhexanol. evitachem.comwikipedia.org This process occurs in two distinct stages:

Monoesterification: The first step is a rapid, exothermic, and essentially non-catalytic reaction where one molecule of maleic anhydride reacts with one molecule of 4-ethylhexanol. This reaction opens the anhydride ring to form Mono(4-ethylhexyl) maleate. This stage proceeds quickly, often just by dissolving the anhydride in the alcohol at temperatures below 100°C. researchgate.net

Diesterification: The second stage is the slower, reversible esterification of the monoester with a second molecule of 4-ethylhexanol to form the final product, this compound, and water. researchgate.net This step requires a catalyst and elevated temperatures to proceed efficiently. researchgate.neticm.edu.pl

This route is often preferred due to the high reactivity of maleic anhydride and the clear two-stage nature of the reaction, which allows for better process control. researchgate.net A solvent such as toluene is frequently used as a water-carrying agent to facilitate the removal of water during the second stage. evitachem.comgoogle.com

Catalysis in this compound Production

Catalysis is crucial for the economical production of this compound, particularly for the second, slower stage of esterification. The choice of catalyst affects reaction rates, operating temperatures, and the potential for side reactions and corrosion.

Homogeneous catalysts are dissolved in the reaction medium, providing excellent contact with the reactants. Acidic catalysts are predominantly used for this esterification.

Sulfuric Acid (H₂SO₄) Concentrated sulfuric acid is a traditional and widely used homogeneous catalyst for the synthesis of dialkyl maleates due to its low cost and high activity. google.comgoogle.com It effectively protonates the carboxylic acid group of the monoester, making it more susceptible to nucleophilic attack by the alcohol. smolecule.com

Kinetic studies on the synthesis of the isomeric Bis(2-ethylhexyl) maleate show that the second stage of the reaction, when catalyzed by sulfuric acid, is first-order with respect to the monoester concentration. researchgate.net The reaction rate is also directly proportional to the concentration of the sulfuric acid catalyst. researchgate.net However, the use of sulfuric acid is associated with several drawbacks, including significant environmental pollution, severe corrosion of equipment, and the need for extensive post-reaction neutralization and purification steps, which complicates the process. google.com

Phosphotungstic Acid (H₃PW₁₂O₄₀) Heteropolyacids, such as phosphotungstic acid (PTA), have emerged as highly effective and more environmentally benign alternatives to conventional mineral acids. researcher.life PTA is a strong Brønsted acid that demonstrates high catalytic activity in esterification reactions. researchgate.net

Studies on the esterification of maleic anhydride with various alcohols have shown that phosphotungstic acid is a highly active catalyst, in some cases more active than sulfuric acid. icm.edu.plresearcher.life A key advantage of heteropolyacids is that they are less corrosive and can often be recovered and reused, although their homogeneous application can still present separation challenges. google.comresearchgate.net A patent for a similar process using a titanium-substituted phosphotungstate catalyst highlights the benefits of high esterification rates (up to 95%), smaller catalyst quantities, and recyclability. evitachem.comgoogle.com

The table below summarizes typical reaction conditions for the synthesis of Bis(2-ethylhexyl) maleate, which are analogous to the synthesis of the 4-ethylhexyl isomer, using different acidic homogeneous catalysts.

| Parameter | Sulfuric Acid Catalysis | Heteropolyacid Catalysis (Ti-PTA derivative) |

| Reactants | Maleic Anhydride, 2-Ethylhexanol | Maleic Anhydride, 2-Ethylhexanol |

| Molar Ratio (Anhydride:Alcohol) | 1:2.8 to 1:3.2 | 1:2.1 to 1:3.5 |

| Catalyst Dosage | 6% to 8% of maleic anhydride mass | 0.15% to 0.65% of total feed mass |

| Solvent | - | Toluene (25% to 50% of total feed) |

| Temperature | Reflux (80°C to 90°C) | Reflux |

| Reaction Time | ~3 hours | 2 to 4 hours |

| Yield/Conversion | High conversion | Esterification rate up to 95% |

| Reference | google.com | google.com |

Homogeneous Catalysis Systems

Organometallic Catalysts (e.g., Titanium Alkoxides)

No specific studies detailing the use of titanium alkoxides or other organometallic catalysts for the synthesis of this compound were identified. Research on the related bis(2-ethylhexyl) maleate shows that organometallic catalysts like tetrabutyl titanate are used, and the reaction kinetics are influenced by the choice of catalyst. For instance, with tetrabutyl titanate, the esterification of maleic anhydride with 2-ethylhexanol is reported to be second order with respect to the acid and alcohol. researchgate.netresearchgate.net

Heterogeneous Catalysis Systems

Solid Acid Catalysts (e.g., Ion Exchange Resins, Composite Fly Ash)

Specific data on the application of ion exchange resins or composite fly ash for the production of this compound is not available. For other maleate esters, ion exchange resins such as those with sulfonic acid groups (e.g., Amberlyst, Dowex) are widely used as solid acid catalysts to avoid byproducts and facilitate catalyst recovery. researcher.life For example, the esterification of maleic anhydride with n-octyl alcohol has been studied using Dowex resin, showing first-order kinetics. researchgate.net

Recoverable and Reusable Catalyst Systems

While the principle of using recoverable and reusable catalysts is a key driver in modern chemical synthesis, no literature specifically documenting such systems for this compound production was found. For the synthesis of other dialkyl maleates, catalysts like heteropolyacids and solid superacids have been shown to be recyclable. google.com For instance, a heteropolyacid catalyst used for bis(2-ethylhexyl) maleate synthesis was noted for its recyclability. google.com

Reaction Kinetics and Mechanistic Investigations of this compound Formation

Kinetic Modeling of Esterification Reactions

There are no specific kinetic models published for the esterification of maleic anhydride with 4-ethylhexanol. Kinetic studies for similar reactions, such as with 2-ethylhexanol, have been performed and modeled. These models are typically pseudo-homogeneous or follow Eley-Rideal mechanisms depending on the catalyst system. epa.gov

Determination of Reaction Order and Activation Energy

Without experimental data, the reaction order and activation energy for the formation of this compound cannot be provided. For comparison, the activation energy for the synthesis of other maleate esters using heterogeneous catalysts has been determined; for example, the value for a surfactant derived from maleic anhydride and 4-tert-butylbenzyl alcohol was found to be 55.62 kJ/mol. researchgate.net

Until specific research is conducted and published on this compound, a detailed and data-driven analysis as per the requested outline is not feasible.

Analysis of Multi-Stage Reaction Sequences (e.g., Monoester to Diester Conversion)

The synthesis of this compound from maleic anhydride and 4-ethylhexanol proceeds through a distinct two-stage reaction sequence. researchgate.neticm.edu.pl This multi-stage nature is a critical aspect of its reaction engineering.

The first stage involves the rapid and practically irreversible formation of the monoester, mono-(4-ethylhexyl) maleate. researchgate.neticm.edu.pl This reaction is exothermic and occurs readily when maleic anhydride is dissolved in 4-ethylhexanol, even at temperatures below 100°C, and typically does not require a catalyst. researchgate.net

Stage 1: Monoesterification

Maleic Anhydride + 4-Ethylhexanol → Mono-(4-ethylhexyl) maleate

Stage 2: Diesterification

Mono-(4-ethylhexyl) maleate + 4-Ethylhexanol ⇌ this compound + Water

This sequential reaction mechanism means that process control must be adapted for two different kinetic profiles: an initial fast, non-catalytic phase followed by a slower, catalytic, equilibrium-limited phase. researchgate.neticm.edu.pl

Influence of Reaction Parameters on Reaction Rate

The rate of this compound synthesis is significantly influenced by several key reaction parameters, primarily temperature and the presence and type of catalyst.

Temperature: The reaction rate increases with temperature, as described by the Arrhenius equation. icm.edu.pl Kinetic studies on analogous dialkyl maleates demonstrate a clear correlation between higher temperatures and faster reaction rates. icm.edu.plresearcher.life For instance, in the synthesis of dibutyl maleate, reactions were carried out in a temperature range of 383–413 K (110–140°C). icm.edu.pl However, excessively high temperatures can promote undesirable side reactions, such as the isomerization of the maleate to the fumarate (B1241708) form or product degradation. atamanchemicals.comsmolecule.com Optimal temperature control is therefore essential for maximizing the reaction rate while maintaining product purity. smolecule.com

Catalyst: The second stage of esterification (monoester to diester) is slow and requires a catalyst to achieve a reasonable reaction rate. researchgate.neticm.edu.pl A variety of acid catalysts are effective, including:

Homogeneous Catalysts: Sulfuric acid is a common and effective catalyst, though it can lead to equipment corrosion and requires neutralization steps during product workup. researchgate.netgoogle.com Para-toluenesulfonic acid (p-TsA) is another widely used homogeneous catalyst. evitachem.com

Heterogeneous Catalysts: To overcome the issues associated with homogeneous catalysts, solid acid catalysts have been developed. These include ion-exchange resins (e.g., Dowex 50WX8), sulfated zirconia, and composite solid acids derived from materials like fly ash. icm.edu.plresearchgate.net Heteropolyacids have also been shown to be highly active, recyclable catalysts that result in high esterification rates. google.com

Organometallic Catalysts: Amphoteric catalysts like tetrabutyl titanate have also been studied, although they may result in slower reaction kinetics compared to strong acids. researchgate.net

Kinetic investigations show that the reaction rate is often directly proportional to the catalyst concentration. researchgate.net For example, the esterification of maleic anhydride with hexan-1-ol in the presence of sulfuric acid showed a direct relationship between the reaction rate and the catalyst concentration. researchgate.net The choice of catalyst has a profound impact on the reaction kinetics, with studies on similar esters showing phosphotungstic acid to be a particularly active catalyst. icm.edu.pl

Process Optimization and Scalability for this compound Synthesis

Optimizing the synthesis of this compound for industrial-scale production involves careful management of reactant ratios, process conditions, and reactor design to maximize yield, purity, and efficiency.

Optimization of Molar Ratios and Reactant Concentrations

The stoichiometry of the esterification reaction requires two moles of alcohol per mole of maleic anhydride. However, to shift the reaction equilibrium towards the product side, an excess of the alcohol (4-ethylhexanol) is typically used. smolecule.comresearchgate.net This excess in reactant concentration helps to drive the conversion of the monoester to the diester. smolecule.com

The optimal molar ratio of alcohol to maleic anhydride is a key parameter for process optimization. Ratios ranging from 2.1:1 to 5:1 have been investigated in related processes. icm.edu.plgoogle.com For the synthesis of di-2-ethylhexyl maleate, an optimal molar ratio of 2.5:1 (2-ethylhexanol to maleic anhydride) was identified in one study. researchgate.net Another patent suggests a broader range of 1:2.1 to 1:3.5 (maleic anhydride to alcohol) to achieve high esterification rates. google.com Using a significant excess of alcohol can also compensate for any that is lost during azeotropic distillation. smolecule.com

| Product | Molar Ratio (Alcohol:Anhydride) | Catalyst | Temperature | Reaction Time | Yield/Esterification Rate | Reference |

|---|---|---|---|---|---|---|

| Di-2-ethylhexyl maleate | 2.5:1 | Composite solid acid (6% mass fraction) | Not specified | 6.0 h | 96.2% | researchgate.net |

| Di-2-ethylhexyl maleate | 2.1:1 to 3.5:1 | Heteropolyacid | Reflux | 2-4 h | Up to 99.6% | google.com |

| Dibutyl maleate | 2.2:1 to 5:1 | Sulfuric acid, Dowex 50WX8, etc. | 110-140°C | Not specified | Not specified | icm.edu.pl |

Temperature and Pressure Control in Esterification Processes

Precise temperature control is critical for both reaction rate and product quality. The esterification is typically conducted at elevated temperatures, often at the reflux temperature of the reaction mixture, which can be around 150°C when a solvent like toluene is used. evitachem.com The optimal temperature range for the synthesis of the similar bis(2-ethylhexyl) fumarate is cited as 105°C to 120°C. smolecule.com Maintaining the temperature within an optimal window ensures a high reaction rate without causing thermal degradation of the reactants or products. smolecule.com

Pressure control is primarily important during the purification stage. After the reaction is complete, the final product, this compound, is often purified by distillation under reduced pressure. google.comevitachem.com This allows for the separation of the high-boiling point ester from any unreacted starting materials or lighter by-products at a lower temperature, thereby preventing thermal decomposition. smolecule.com

Strategies for By-product Removal and Reaction Equilibrium Shift (e.g., Azeotropic Distillation)

The esterification of the monoester to the diester is a reversible reaction that produces water as a by-product. researchgate.neticm.edu.pl According to Le Chatelier's principle, the continuous removal of this water is essential to shift the equilibrium towards the formation of the this compound product, thereby achieving a high conversion rate. acs.org

The most common industrial strategy for water removal is azeotropic distillation. acs.orggoogleapis.com This involves adding an inert solvent, known as a water-entrainer, to the reaction mixture. researchgate.net Solvents like toluene or xylene are frequently used because they form a low-boiling azeotrope with water. google.comevitachem.comresearchgate.net The process works as follows:

The reaction is heated to the boiling point of the azeotrope.

The water-entrainer vapor mixture is distilled off and passed through a condenser.

In a specialized piece of glassware, such as a Dean-Stark apparatus, the condensed liquid separates into two phases: an upper organic layer (the entrainer) and a lower aqueous layer.

The entrainer is continuously returned to the reaction flask, while the water is collected and removed from the system. chemicalbook.com

This method effectively removes the water by-product, driving the reaction to near completion. researchgate.netacs.org The amount of entrainer used is also an optimizable parameter; one study noted using xylene at 42% of the 2-ethylhexanol volume. researchgate.net

Design and Performance of Reactor Systems

The choice of reactor is crucial for scalability, efficiency, and process control.

For laboratory-scale synthesis, a standard setup consists of a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a Dean-Stark trap for azeotropic water removal. google.comevitachem.com

For industrial and optimized production, more advanced reactor systems are employed:

Semi-Batch Reactors: These reactors are commonly used for esterification kinetics studies and pilot-scale production. researchgate.neticm.edu.pl Reactants can be added incrementally, allowing for better temperature and concentration control throughout the multi-stage reaction.

Continuous Flow Reactors: For large-scale industrial synthesis, continuous flow reactors offer significant advantages in process intensification. smolecule.com These systems, which can include packed bed reactors with solid acid catalysts or microreactors, allow for better heat and mass transfer, reduced reaction times, smaller reactor volumes, and improved safety and consistency compared to batch processes. smolecule.combeilstein-journals.org Flow reactors operating at elevated temperatures can achieve quantitative conversions in minutes rather than hours. smolecule.com

Reactive Distillation Columns: In this advanced configuration, the reaction and separation occur within the same unit. The column is designed so that the esterification reaction takes place in a specific section, while the water by-product is continuously removed from the top of the column and the heavier ester product is collected at the bottom. This design can be highly efficient for equilibrium-limited reactions.

Thin-Film or Wiped-Film Evaporators: For solvent-free systems, which can become highly viscous, thin-film evaporators can improve heat transfer and facilitate the removal of water under vacuum, reducing the risk of localized overheating and side reactions. smolecule.com

The performance of these reactor systems is judged by their ability to maintain optimal temperature, facilitate efficient water removal, handle potentially viscous media, and achieve high space-time yields. smolecule.comsmolecule.com

Chemical Reactivity and Transformation Pathways of Bis 4 Ethylhexyl Maleate

Reactions Involving the Maleate (B1232345) Moiety

The core reactivity of bis(4-ethylhexyl) maleate is centered on the maleate functional group. The carbon-carbon double bond and the adjacent ester functionalities are the primary sites for chemical transformations.

The carbon-carbon double bond in this compound is electron-rich, making it susceptible to electrophilic addition reactions. savemyexams.comlibretexts.org In a typical electrophilic addition, an electrophile is attracted to the π-electron cloud of the double bond, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile to yield a saturated product. libretexts.org

Conversely, the presence of two electron-withdrawing carboxyl groups makes the double bond electron-deficient, activating it for nucleophilic conjugate addition, also known as a Michael addition. wikipedia.org In this type of reaction, a nucleophile attacks one of the β-carbons of the double bond, leading to a resonance-stabilized enolate intermediate that is subsequently protonated. wikipedia.org

A significant industrial reaction that falls under this category is the addition of sodium bisulfite across the double bond of bis(2-ethylhexyl) maleate to produce dioctyl sodium sulfosuccinate (B1259242) (DOSS), a widely used surfactant and stool softener. wikipedia.orgcir-safety.org This transformation involves the nucleophilic attack of the bisulfite ion on the activated double bond. cir-safety.org

| Reaction Type | Reagent | Product Type | Mechanism Principle |

| Electrophilic Addition | Halogen Acids (HX) | Halogenated Alkane Derivative | The π-bond attacks the electrophilic hydrogen, forming a carbocation intermediate that is then attacked by the halide anion. libretexts.org |

| Nucleophilic Conjugate Addition | Amines, Enolates, Cyanides | Saturated Carbonyl Compound | The nucleophile attacks the β-carbon of the α,β-unsaturated system, forming a resonance-stabilized enolate intermediate. wikipedia.org |

| Sulfonation | Sodium Bisulfite | Sulfosuccinate Ester | Nucleophilic addition of bisulfite across the electron-deficient double bond, leading to saturation. cir-safety.org |

This table provides a generalized overview of potential addition reactions.

The electron-deficient double bond of this compound can serve as an excellent dienophile ("diene-loving") in Diels-Alder reactions. The Diels-Alder reaction is a powerful [4+2] cycloaddition that occurs between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com This reaction is highly valued in organic synthesis for its ability to form two new carbon-carbon bonds simultaneously and with high stereochemical control. wikipedia.org

Research has demonstrated the participation of bis(2-ethylhexyl) maleate in such reactions. For instance, it has been used as a dienophile in a [4+2] cycloaddition reaction with myrcene, a naturally occurring diene. researchgate.net In other synthetic applications, dialkyl maleates react with the bay region of polycyclic aromatic hydrocarbons like perylene (B46583) in the presence of an oxidant to achieve core expansion. mdpi.com

Table 1: Examples of Diels-Alder Reactions with Maleate Dienophiles

| Diene | Dienophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Myrcene | Bis(2-ethylhexyl) maleate | Microwave irradiation, THF solvent | Myrcene-maleate adduct | researchgate.net |

This compound, a cis-isomer, can be converted to its more thermodynamically stable trans-isomer, bis(4-ethylhexyl) fumarate (B1241708). This isomerization can be induced thermally or through catalysis. smolecule.com The conversion is of significant industrial interest as the fumarate derivatives often possess different and desirable properties for applications such as plasticizers.

Various catalytic systems have been developed to facilitate this transformation efficiently. These catalysts often work by promoting a temporary addition-elimination sequence across the double bond or by facilitating rotation around the single bond in a transient intermediate. A patented method describes the use of halides of sulfur or phosphorus acids, such as phosphorus oxychloride or thionyl chloride, to catalyze the isomerization of dialkyl maleates to dialkyl fumarates at temperatures between 50°C and 150°C. google.com More recent research has also explored the use of zwitterionic organocatalysts for this purpose. researchgate.net

Table 2: Catalysts for Maleate to Fumarate Isomerization

| Catalyst Type | Specific Example | Temperature Range | Key Feature | Reference |

|---|---|---|---|---|

| Acid Halide | Phosphorus Oxychloride | 80 - 110 °C | Effective at low molar ratios (0.001 to 0.05 mole per mole of ester). | google.com |

| Acid Halide | Thionyl Chloride | 80 - 110 °C | Another effective halide-based catalyst for the isomerization process. | google.com |

| Organocatalyst | Zwitterions | Not specified | Functions via nonclassical hydrogen bonding to stabilize the Michael adduct intermediate. | researchgate.net |

Derivatization and Functionalization Strategies

Beyond reactions at the double bond, the ester groups and alkyl chains offer further opportunities for modifying the molecule's structure and properties.

The ester linkages in this compound are susceptible to cleavage via hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed, breaking the molecule down into its constituent parts: maleic acid and 4-ethylhexanol. evitachem.comevitachem.com This reaction is the reverse of the esterification process used to synthesize the compound.

Transesterification: This reaction involves the exchange of the alkyl group of the ester with that of another alcohol. evitachem.comsmolecule.com For example, reacting this compound with a different alcohol (e.g., methanol) in the presence of a suitable catalyst would yield dimethyl maleate and 4-ethylhexanol. Kinetic studies of transesterification reactions involving 2-ethylhexanol show that the process is often reversible and can be driven to completion by using an excess of the reactant alcohol or by removing the alcohol byproduct. researchgate.net

Table 3: Kinetic Data for a Representative Transesterification Reaction

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Activation Energy (kJ·mol⁻¹) |

|---|---|---|

| 70 | 0.44 | 15.6 |

| 80 | 0.51 | 15.6 |

| 90 | 0.57 | 15.6 |

| 100 | 0.61 | 15.6 |

| 110 | 0.66 | 15.6 |

Data adapted from a kinetic study on the transesterification of palm oil methyl ester with 2-ethylhexanol, representative of reactions involving this alcohol. researchgate.net

While the saturated 4-ethylhexyl alkyl chains are generally less reactive than the maleate moiety, their structure is crucial to the physical properties of the molecule. The "modification" of these chains is often achieved by synthesizing the maleate diester with different alcohols to begin with, thereby tuning its properties.

Research into greener plasticizers has highlighted the significant impact of the alkyl chain's structure on the final properties of maleate diesters. researchgate.net A key study compared the performance of bis(2-ethylhexyl) maleate (DEHM), which has branched alkyl chains, with maleates possessing linear (unbranched) alkyl chains of varying lengths. It was found that while branching had little effect on the glass transition temperature reduction efficiency, it dramatically hindered biodegradation. Maleates with linear side chains showed acceptable rates of hydrolysis by soil bacteria, whereas the branched DEHM showed almost no degradation. researchgate.net This demonstrates that modifying the alkyl chain from a branched to a linear structure can be a critical functionalization strategy for designing more environmentally benign chemicals.

Table 4: Effect of Alkyl Chain Structure on Maleate Diester Properties

| Compound | Alkyl Chain Structure | Plasticization Efficiency | Biodegradation Rate | Reference |

|---|---|---|---|---|

| Bis(2-ethylhexyl) maleate (DEHM) | Branched C8 | High | Almost none | researchgate.net |

| Dihexyl maleate (DHM) | Linear C6 | High | Acceptable hydrolysis | researchgate.net |

Reactions for the Formation of Sulfosuccinate Derivatives

The most prominent reaction involving this compound is its conversion to the corresponding sulfosuccinate. This transformation is of significant industrial importance as it is the primary route to producing dioctyl sodium sulfosuccinate (DOSS), a widely used anionic surfactant. atamankimya.comwikipedia.orgatamanchemicals.com The fundamental reaction is the addition of a bisulfite salt across the electron-deficient carbon-carbon double bond of the maleate ester. atamankimya.comcontaminantdb.ca

The process, known as sulfonation, typically involves reacting this compound with an aqueous solution of a sulfite-ion-generating salt, such as sodium bisulfite, sodium sulfite, or sodium metabisulfite. google.comchemicalbook.com The reaction is generally carried out by heating the mixture, often under reflux, to facilitate the nucleophilic addition of the bisulfite anion to the double bond. atamankimya.comgoogle.comchemicalbook.com

The reaction proceeds as follows: −CH=CH− + HSO₃⁻ → −CH(SO₃⁻)−CH₂−

This addition breaks the double bond and incorporates a sulfonate group into the molecule's backbone, transforming the non-ionic maleate into an anionic sulfosuccinate. chemicalbook.com Solvents such as lower alcohols (e.g., ethanol, propanol) are often included in the reaction medium to ensure the miscibility of the reactants and to maintain a liquid state throughout the process. google.com

Detailed research and patents have outlined various conditions to optimize the yield and purity of the resulting dialkyl sulfosuccinate.

Table 1: Typical Reaction Conditions for the Sulfonation of Dialkyl Maleates

| Parameter | Condition | Source(s) |

|---|---|---|

| Sulfonating Agent | Sodium bisulfite, sodium metabisulfite | atamankimya.comgoogle.comchemicalbook.com |

| Reaction Medium | Aqueous, often with a co-solvent | google.com |

| Co-Solvent | Lower alcohols (e.g., ethanol, n-propanol) | google.comgoogle.com |

| Temperature | Typically >85°C, often at reflux (e.g., 90-104°C) | google.comchemicalbook.comgoogle.com |

| Catalyst | Can be initiated by free-radical forming compounds (e.g., AIBN) | google.com |

| Reaction Time | 2.5 to 4.5 hours, or until completion is indicated by a clear solution | google.comgoogle.com |

Hydrolytic Degradation Pathways of this compound

The ester linkages in this compound are susceptible to hydrolysis, a degradation pathway that breaks the molecule down into its constituent components. This process is highly relevant to its environmental persistence and metabolic fate. industrialchemicals.gov.aueuropa.eu

Mechanism of Hydrolysis in Aqueous Media

Hydrolysis of this compound can occur under both acidic and basic conditions in the presence of water. evitachem.com The reaction involves the nucleophilic attack of a water molecule (in acid-catalyzed hydrolysis) or a hydroxide (B78521) ion (in base-catalyzed hydrolysis) on the carbonyl carbon of the ester group.

Acid-Catalyzed Hydrolysis : This is a reversible, multi-step process. The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic and susceptible to attack by water. This is a consecutive reaction, where one ester group is hydrolyzed first, followed by the second. ias.ac.in

Base-Catalyzed (Saponification) : This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis. For diesters like this compound, the alkaline hydrolysis can be mechanistically complex. ias.ac.in

Studies on analogous compounds like diethyl maleate show that hydrolysis proceeds as a consecutive first-order reaction, with the hydrolysis of the first ester group occurring at a different rate than the second. ias.ac.in

Identification and Characterization of Hydrolysis Products

The complete hydrolysis of this compound yields its parent alcohol and acid. evitachem.com The primary degradation products are:

4-Ethylhexanol : The alcohol component released from the ester linkage.

Maleic Acid : The dicarboxylic acid backbone. industrialchemicals.gov.aueuropa.euevitachem.com

Incomplete or partial hydrolysis results in the formation of Mono(4-ethylhexyl) maleate , where only one of the two ester bonds has been cleaved. evitachem.comgoogle.com This monoester is an intermediate product in the degradation pathway to maleic acid.

Factors Influencing Hydrolytic Stability

The rate and extent of hydrolysis are governed by several factors related to both the molecule's structure and its environment.

Table 2: Factors Affecting the Hydrolytic Stability of this compound

| Factor | Influence on Stability | Description | Source(s) |

|---|---|---|---|

| pH | Decreased in acidic or alkaline conditions | Stability is lowest under strong acidic or basic conditions which catalyze the hydrolysis reaction. Neutral solutions are more stable. | atamankimya.comevitachem.com |

| Steric Hindrance | Increased stability | The branched structure of the 4-ethylhexyl group provides significant steric hindrance around the ester bond, which protects it from nucleophilic attack and thus enhances hydrolytic stability compared to linear alkyl esters. | researchgate.netresearchgate.net |

| Temperature | Decreased stability with increasing temperature | Higher temperatures increase the rate of the hydrolysis reaction. | zslubes.com |

| Presence of Catalysts | Decreased stability | Residual acidic catalysts from the manufacturing process can significantly accelerate hydrolytic degradation. | zslubes.com |

| Moisture Content | Decreased stability | As water is a reactant in hydrolysis, its availability is a key rate-limiting factor. | researchgate.net |

| Solvent System | Stability varies | The composition of the solvent medium can significantly alter hydrolysis rates. Studies on diethyl maleate showed that changing the dioxane-water ratio had a profound effect on the reaction kinetics. | ias.ac.in |

Oxidative and Reductive Transformations

The unsaturated C=C double bond in the maleate backbone is a potential site for oxidative and reductive reactions.

Oxidation Mechanisms of Unsaturated Esters

The oxidation of unsaturated esters like this compound primarily involves the carbon-carbon double bond. This process is often a complex free-radical chain reaction, particularly relevant to the compound's stability during storage and in high-temperature applications. fao.org

The general mechanism for the oxidation of unsaturated organic compounds involves three main stages:

Initiation : Formation of free radicals, often promoted by initiators such as heat, light (UV radiation), or the presence of transition metal ions (e.g., iron, copper). fao.org

Propagation : The initial radical attacks the C=C double bond, leading to the formation of various peroxy radicals and hydroperoxides. This can lead to a chain reaction that cleaves the double bond.

Termination : Radicals combine to form stable, non-radical products.

The oxidative cleavage of the C=C bond in maleate esters can lead to the formation of smaller carboxylic acids and aldehydes. beilstein-journals.org However, dialkyl maleates are generally considered to be relatively stable against oxidation unless subjected to severe conditions. mdpi.com The oxidative stability is heavily dependent on the presence of β-hydrogens in the alcohol moiety, but for unsaturated esters, the double bond is the more reactive site. zslubes.com Studies on the photo-catalyzed conversion of maleate esters have also shown that isomerization to the more stable fumarate ester can occur, which represents another transformation pathway for the double bond. beilstein-journals.org

Reduction Chemistry of Maleate Esters

The reduction of maleate esters, such as this compound, is a significant transformation that can proceed through several pathways, primarily involving the carbon-carbon double bond and the two ester carbonyl groups. The specific products obtained depend on the reducing agent employed and the reaction conditions. The primary reduction products are the corresponding saturated succinate (B1194679) esters, and further reduction can yield diols.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of the carbon-carbon double bond in maleate esters to produce the corresponding succinates. epo.orgwikipedia.org This process is typically carried out using heterogeneous catalysts at elevated temperatures and pressures.

Hydrogenation to Succinates: The primary reaction in the catalytic hydrogenation of maleate esters is the saturation of the carbon-carbon double bond to form the corresponding dialkyl succinate. For instance, dimethyl maleate is hydrogenated to dimethyl succinate. google.com This transformation is a key step in various industrial processes. epo.org A variety of catalysts are effective for this transformation, with copper-based catalysts being common. mdpi.com

Further Hydrogenolysis to Diols and Other Products: Under more forcing conditions and with appropriate catalysts, the resulting succinate ester can undergo further reduction (hydrogenolysis) of the ester groups to form 1,4-butanediol (B3395766), with γ-butyrolactone (GBL) and tetrahydrofuran (B95107) (THF) as potential co-products or intermediates. mdpi.comresearchgate.net Copper-zinc oxide catalysts have been shown to be effective for the hydrogenolysis of dimethyl maleate to 1,4-butanediol and γ-butyrolactone. researchgate.net The reaction proceeds via the formation of the saturated ester, dimethyl succinate. researchgate.net The choice of catalyst and reaction conditions, such as temperature and pressure, can be tailored to favor the formation of either the succinate or the diol. mdpi.comresearchgate.net For example, a Cu/ZnO catalyst with a low copper content was found to be highly active for the conversion of dimethyl maleate. researchgate.net The addition of basic promoters to Cu/SiO2 catalysts can influence the selectivity towards GBL. mdpi.com

Homogeneous Catalysis: In addition to heterogeneous systems, homogeneous catalysts, such as ruthenium-phosphine complexes, have been developed for the hydrogenation of maleate esters. acs.orgdur.ac.uk These catalysts can operate under milder conditions and offer high selectivity. For example, a Ru(acac)3/TriphosPh system has been used for the reduction of dimethyl maleate. acs.org

Metal Hydride Reduction

Metal hydrides are powerful reducing agents capable of reducing both the carbon-carbon double bond and the ester functional groups of α,β-unsaturated esters like this compound. The outcome of the reduction is highly dependent on the specific hydride reagent used.

Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a strong, non-selective reducing agent that will typically reduce both the double bond and the ester groups of a maleate ester to yield a saturated diol. organicchemistrydata.orgmasterorganicchemistry.com LiAlH₄ is known to reduce esters to primary alcohols. organicchemistrydata.orgdalalinstitute.com The reaction proceeds through the addition of a hydride ion to the carbonyl carbon. dalalinstitute.com For α,β-unsaturated esters, both 1,2- and 1,4-addition can occur. dalalinstitute.com

Reduction with Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder reducing agent than LiAlH₄. While it readily reduces aldehydes and ketones, it is generally slow to react with esters. masterorganicchemistry.com However, in the case of α,β-unsaturated esters, NaBH₄ can, under certain conditions, selectively reduce the carbon-carbon double bond, particularly when it is in conjugation with the carbonyl group. dalalinstitute.com The reduction of the ester group to the alcohol is much slower.

Modified Aluminum Hydrides: More sterically hindered and less reactive aluminum hydride reagents have been developed to achieve greater selectivity. For example, Diisobutylaluminum hydride (DIBAL-H) can be used for the partial reduction of esters to aldehydes at low temperatures. organicchemistrydata.org Lithium tri-tert-butoxyaluminum hydride (LTBA) is another bulky reagent that can selectively reduce aldehydes and ketones in the presence of esters. wikipedia.org The choice between 1,2- and 1,4-reduction of α,β-unsaturated carbonyl compounds can be influenced by the steric bulk of the hydride reagent. wikipedia.org

The table below summarizes the expected major products from the reduction of a generic dialkyl maleate under different conditions, which can be extrapolated to this compound.

| Reagent/Catalyst | Primary Functional Group Targeted | Major Product | Typical Conditions |

| H₂ / Copper-based catalyst | C=C double bond | Dialkyl Succinate | High temperature and pressure epo.orgresearchgate.net |

| H₂ / Copper-Zinc Oxide catalyst | C=C double bond and C=O of ester | 1,4-Butanediol | Higher temperature and pressure researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | C=C double bond and C=O of ester | Saturated 1,4-Diol | Etheral solvent organicchemistrydata.orgmasterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | C=C double bond (preferentially) | Dialkyl Succinate | Protic solvent, may require longer reaction times dalalinstitute.com |

| Diisobutylaluminum Hydride (DIBAL-H) | C=O of ester (partial reduction) | Aldehyde (at low temp.) | Low temperature organicchemistrydata.org |

Electrochemical Reduction

Electrochemical methods can also be employed for the reduction of maleate esters. The reduction of diethyl maleate and diethyl fumarate in pyridine (B92270) has been studied, showing two one-electron reduction waves corresponding to the reduction of the carbon-carbon double bond. umich.edu The electrochemical reduction of maleic acid to succinic acid has also been demonstrated using various cathode materials. researchgate.net

Polymer Science and Materials Applications of Bis 4 Ethylhexyl Maleate

Homopolymerization and Copolymerization Studies

Bis(2-ethylhexyl) maleate (B1232345), like other 1,2-disubstituted ethylenes, exhibits low reactivity in radical homopolymerization. The steric hindrance caused by the two bulky ester groups attached to the double bond makes it difficult for the monomer to add to a growing polymer chain. Furthermore, the radical formed on the maleate unit is relatively stable, which also inhibits propagation. Consequently, high molecular weight homopolymers of bis(2-ethylhexyl) maleate are not readily obtained through conventional free radical polymerization methods. uq.edu.au

Bis(2-ethylhexyl) maleate is frequently used as a comonomer to modify the properties of various polymers. Its incorporation can enhance flexibility, impact resistance, and adhesion due to the internal plasticization effect of its long, branched alkyl chains.

Vinyl Acetate (B1210297) and Acrylates: Extensive research has been conducted on the emulsion copolymerization of bis(2-ethylhexyl) maleate with vinyl acetate (VAc) and acrylates like butyl acrylate (B77674) (BuA) and 2-ethylhexyl acrylate (2-EHA). scispace.comresearchgate.net These copolymers are used in the formulation of adhesives and paints. The inclusion of BEHM has been shown to improve properties such as water resistance and shear strength in polyvinyl acetate (PVAc) films. scispace.comresearchgate.net For instance, interpolymers of ethylene, vinyl acetate, di-2-ethylhexyl maleate, and 2-ethylhexyl acrylate are used to create pressure-sensitive adhesives. epo.orggoogle.com A typical formulation for such an adhesive is detailed in the patent literature. google.com

| Component | Weight Percentage |

| Vinyl Ester (e.g., Vinyl Acetate) | 25 - 40% |

| Ethylene | 10 - 30% |

| Di-2-ethylhexyl maleate | 20 - 30% |

| 2-Ethylhexyl acrylate | 20 - 30% |

| Monocarboxylic Acid | 1 - 5% |

Styrene (B11656): The copolymerization of maleic anhydride (B1165640), a precursor to maleate esters, with styrene is a classic example of a system that tends to form alternating copolymers. rsc.org While specific studies on the radical copolymerization of bis(2-ethylhexyl) maleate with styrene are less common, the reactivity ratios of styrene and 2-ethylhexyl acrylate have been studied in controlled radical polymerization systems, which can provide insights into the behavior of similar comonomers. nih.gov The incorporation of bulky, flexible monomers like BEHM with styrene can be used to produce copolymers with a wide range of glass transition temperatures (Tg).

Vinyl Chloride: Bis(2-ethylhexyl) maleate can be copolymerized with vinyl chloride to achieve internal plasticization of PVC. This approach covalently bonds the plasticizing moiety to the polymer backbone, which can prevent the migration and leaching of traditional liquid plasticizers like bis(2-ethylhexyl) phthalate (B1215562) (DEHP). This is a significant advantage in applications where plasticizer migration is a concern. The synthesis of such copolymers can be achieved via free radical polymerization. escholarship.org

For example, a well-defined polymer block could be synthesized using a more reactive monomer, and then this macro-RAFT agent or macroinitiator could be used to initiate the copolymerization of a second block containing bis(2-ethylhexyl) maleate and another vinyl monomer. This would allow for the creation of amphiphilic or thermoplastic elastomeric materials where one block is flexible and hydrophobic (the BEHM-containing segment) and the other has different properties (e.g., rigid, hydrophilic). While specific examples focusing on BEHM are not widely published, the general methodologies are well-established for similar monomers like 2-ethylhexyl acrylate. ias.ac.in

Polymerization Kinetics and Mechanisms Involving Bis(4-ethylhexyl) Maleate

The kinetics of emulsion polymerization of vinyl acetate and butyl acrylate in the presence of bis(2-ethylhexyl) maleate have been investigated. scispace.comresearchgate.net In one study, the rate of polymerization (Rp) of vinyl acetate was observed to accelerate with the addition of 0.5% BEHM, reaching approximately 75% conversion in 20 minutes. scispace.com However, at higher concentrations of BEHM (1% and 1.5%), the rate of polymerization and the final conversion decreased. This inhibitory effect at higher concentrations may be due to mass transfer limitations for radical entry into the polymer particles. scispace.com

The order of the polymerization reaction with respect to the concentration of BEHM was determined for both vinyl acetate and butyl acrylate systems. scispace.com

| Monomer System | Order of Reaction with respect to BEHM |

| Vinyl Acetate | 1.3 |

| Butyl Acrylate | 1.0 |

These findings indicate that BEHM actively participates in the polymerization kinetics, not just as a passive comonomer.

A recurring observation in the polymerization of vinyl monomers in the presence of bis(2-ethylhexyl) maleate is the reduction in the molecular weight of the resulting polymer. scispace.comresearchgate.net This is strong evidence that chain transfer reactions are occurring. The allylic hydrogen atoms on the 2-ethylhexyl group are susceptible to abstraction by a growing polymer radical. This terminates the existing chain and creates a new radical on the maleate molecule, which can then initiate a new polymer chain.

This chain transfer mechanism is a key factor contributing to the lower average molecular weights observed in these systems. For example, the number average molecular weight (Mn) of polyvinyl acetate prepared in the presence of BEHM was found to be significantly lower than when a conventional surfactant was used. researchgate.net While the chain transfer constant for bis(2-ethylhexyl) maleate has not been explicitly reported in the reviewed literature, the phenomenon is well-documented for structurally similar monomers like 2-ethylhexyl acrylate, which also contains tertiary hydrogens that can participate in chain transfer. cmu.edu

Mechanistic Aspects of this compound as a Comonomer

When incorporated as a comonomer in polymerization reactions, Bis(2-ethylhexyl) maleate (a structural isomer of this compound) exhibits specific mechanistic behaviors that influence the synthesis process and the final polymer structure. Its primary role is to modify the polymer backbone, imparting properties that are not achievable with the primary monomer alone.

The reactivity of Bis(2-ethylhexyl) maleate is centered around its carbon-carbon double bond within the maleate group. This double bond can participate in free-radical polymerization with other vinyl monomers, such as vinyl acetate or acrylates. researchgate.netevitachem.com The bulky 2-ethylhexyl ester groups attached to the maleate backbone play a significant role in the polymerization kinetics. These groups can create steric hindrance, which may affect the rate of polymerization and the sequence distribution of the monomers in the final copolymer chain. The order of the polymerization reaction with respect to the Bis(2-ethylhexyl) maleate concentration has been studied to understand its influence on reaction kinetics. researchgate.net

Influence on Polymer Film Characteristics (e.g., water sensitivity, adhesion)

The inclusion of Bis(2-ethylhexyl) maleate as a comonomer has a pronounced effect on the final characteristics of polymer films, particularly concerning their interaction with water and their adhesive properties.

Water Sensitivity: A significant challenge in water-based polymer emulsions, such as those based on polyvinyl acetate (PVAc), is their sensitivity to water. The incorporation of Bis(2-ethylhexyl) maleate during polymerization helps to mitigate this issue. Research has demonstrated an improvement in the water resistance of PVAc films when Bis(2-ethylhexyl) maleate is used as a comonomer. researchgate.net The hydrophobic nature of the long, branched ethylhexyl side chains contributes to a reduction in the water absorption of the final film, enhancing its durability in moist or wet environments.

Adhesion: In the context of adhesives and coatings, adhesion to various substrates is a critical performance metric. The use of Bis(2-ethylhexyl) maleate has been shown to improve the adhesion of polymers like polybutyl acrylate. researchgate.net The bulky, flexible ethylhexyl groups can enhance the wetting characteristics of the polymer on a substrate and provide better mechanical interlocking at the interface. Furthermore, as a comonomer, it can be covalently linked to the polymer structure, preventing the migration that can occur with traditional, non-reactive plasticizers. This stable integration leads to more consistent and durable adhesive performance. researchgate.net

A study comparing the shear strength of different adhesive latex formulations highlighted the effectiveness of Bis(2-ethylhexyl) maleate. The results, summarized in the table below, show that the prepared polyvinyl acetate latex using this comonomer achieved shear strength comparable to a commercial adhesive latex. researchgate.net

| Adhesive Formulation | Shear Strength ( kg/cm ²) |

| Commercial Latex EAGL H (480/50) | 12.5 |

| Prepared PVAc Latex with 1g BEHM | 12.0 |

| Prepared PVAc Latex with Pluronic F108 | 9.0 |

| Prepared PVAc Latex with PEGTPMA | 11.0 |

This table presents a comparison of shear strength for different adhesive formulations, demonstrating the performance of Bis(2-ethylhexyl) maleate (BEHM) as a comonomer. researchgate.net

Role as a Monomer and Comonomer in Advanced Materials Development

Bis(2-ethylhexyl) maleate serves as a versatile building block, both as a primary monomer and more commonly as a comonomer, in the development of a range of advanced materials. Its unique structure, combining a reactive double bond with flexible, bulky side chains, allows for the precise tailoring of polymer properties for specific applications. evitachem.comatamanchemicals.com

Polymerization for Adhesive and Coating Formulations

Bis(2-ethylhexyl) maleate is extensively used in the formulation of adhesives and coatings. evitachem.comatamanchemicals.com When copolymerized with monomers like vinyl acetate or various acrylates, it functions as an internal plasticizer. atamanchemicals.com Unlike external plasticizers that are simply mixed into the polymer, an internal plasticizer is chemically bound to the polymer chain. This prevents the plasticizer from leaching out over time, which is crucial for maintaining long-term flexibility and performance in adhesives and coatings. evitachem.com The resulting copolymers are used in paints, lacquers, and varnishes, where the maleate component contributes to improved flexibility, adhesion, and water resistance. evitachem.comatamanchemicals.com

Integration into Fiber Treatment Agents

In the textile industry, Bis(2-ethylhexyl) maleate is incorporated into formulations for treating fibers. atamanchemicals.com These treatments can modify the surface properties of textiles, imparting desired characteristics such as softness, flexibility, and water repellency. As a component in polymer emulsions applied to fabrics, its hydrophobic alkyl chains can orient at the fiber surface, creating a more water-resistant finish. Its plasticizing effect also helps to improve the feel and drape of the treated fabric without compromising the strength of the fibers. It is also found in some hair styling products, which function by coating hair fibers. epa.gov

Applications in Synthetic Lubricants and Dispersants

The chemical structure of Bis(2-ethylhexyl) maleate makes it suitable for use in the formulation of synthetic lubricants. Esters of dicarboxylic acids, including maleic acid esterified with alcohols like 2-ethylhexanol, are recognized as a class of synthetic lubricating oils. google.comgoogle.comepo.org These esters can be used as base stocks or as additives in lubricant compositions. Their properties, such as good thermal stability and a low pour point, are advantageous in demanding lubrication environments.

Furthermore, derivatives of this compound can function as dispersants in lubricating oils. Dispersants are crucial for keeping soot and other insoluble materials suspended in the oil, preventing them from agglomerating and depositing on engine surfaces. epo.orgepo.org The polar ester group and the non-polar hydrocarbon chains of maleate-based structures provide the necessary amphiphilic character for this function.

Integration into Polymer Formulations and Matrix Interactions

The integration of Bis(2-ethylhexyl) maleate into a polymer formulation is primarily governed by its interaction with the polymer matrix, where it most often functions as a plasticizer. evitachem.com Plasticizers are added to rigid polymers like polyvinyl chloride (PVC) to increase their flexibility, reduce their melt viscosity, and lower their glass transition temperature (Tg). mcgill.caredalyc.org

The mechanism of plasticization involves the Bis(2-ethylhexyl) maleate molecules embedding themselves between the polymer chains. evitachem.com The bulky 2-ethylhexyl groups physically separate the long polymer chains, disrupting the strong intermolecular forces (such as van der Waals forces and dipole-dipole interactions) that hold the chains tightly together in a rigid state. evitachem.commcgill.caredalyc.org This separation increases the free volume within the polymer matrix, allowing the polymer chains greater mobility and making the material more flexible and easier to process. redalyc.org

The long, non-polar alkyl chains of the maleate enhance its compatibility with various polymers, particularly PVC. evitachem.com This good compatibility ensures that the plasticizer is distributed evenly throughout the polymer matrix, leading to uniform material properties and preventing issues like phase separation or "bleeding" of the plasticizer to the surface. Studies comparing maleate-based plasticizers to traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP) have shown that they can be equally or more effective at lowering the glass transition temperature and improving flexibility. mcgill.caepa.gov

| Property | PVC with DEHP | PVC with Dihexyl Maleate* |

| Stress at Break | Lower | Higher |

| Strain at Break | Comparable | Comparable |

| Torsional Modulus | Higher | Lower |

| Tensile Modulus | Higher | Lower |

| Hardness | Comparable | Comparable |

*Dihexyl maleate, a structurally similar compound to Bis(2-ethylhexyl) maleate, was found to be more effective than DEHP in improving several mechanical properties of PVC. mcgill.ca

This interaction at the molecular level allows for the creation of a wide range of flexible polymer materials tailored for applications from electrical cable insulation to automotive interiors and consumer goods.

Function as a Reactive Diluent in Polymer Systems

Reactive diluents are substances that lower the viscosity of resin systems, facilitating easier processing and handling, while also participating in the curing reaction to become an integral part of the final polymer network. abg-am.comspecialchem.com Bis(2-ethylhexyl) maleate can function as such a diluent.

| Property | Unmodified Epoxy Resin | Epoxy Resin with Reactive Diluent (Conceptual) | Mechanism of Change |

|---|---|---|---|

| Viscosity at 25°C | High (e.g., 12,000 mPa·s) | Low (e.g., 600 mPa·s) | Diluent molecules increase the free volume between polymer chains, reducing flow resistance. specialchem.com |

| Flexibility | Low (Brittle) | Increased | The incorporation of flexible aliphatic chains from the diluent into the rigid polymer network enhances chain mobility. abg-am.com |

| Chemical Resistance | High | Slightly Reduced | Reactive diluents can lower the crosslink density of the final polymer, potentially creating more pathways for chemical ingress. specialchem.com |

| Volatility | Low | Low | The diluent reacts and covalently bonds with the polymer matrix, preventing its evaporation from the cured product. evitachem.com |

Contribution to Polymer Blend Compatibility

Polymer blends are mixtures of two or more polymers that are combined to achieve properties superior to those of the individual components. A significant challenge in creating these blends is the inherent immiscibility of most polymers. Bis(2-ethylhexyl) maleate can act as a compatibilizer, improving the miscibility and interfacial adhesion between different polymer phases.

Polymerizable Surfactant Applications

Surfactants are critical components in emulsion and microemulsion polymerization, stabilizing monomer droplets and the resulting polymer particles in the aqueous phase. Conventional surfactants can desorb from the particle surface, which can be detrimental to the final product's properties. Polymerizable surfactants, or "surfmers," are designed to overcome this issue by covalently bonding to the polymer particles during polymerization.

Design of Bis(2-ethylhexyl) Maleate-based Polymerizable Surfactants

Bis(2-ethylhexyl) maleate serves as a foundational molecule or an intermediate for creating polymerizable surfactants. wikipedia.org The design of such a surfactant leverages the distinct regions of its structure.

Hydrophobic Tail : The two 2-ethylhexyl groups provide a significant nonpolar character, forming the hydrophobic part of the surfactant molecule. This region is responsible for anchoring in the oil (monomer) phase.

Polymerizable Group : The carbon-carbon double bond in the maleate backbone is the reactive site. This group enables the surfactant to copolymerize with the primary monomers, permanently attaching it to the resulting polymer particles.

Hydrophilic Head : In its original form, Bis(2-ethylhexyl) maleate lacks a strong hydrophilic head. To function as a surfactant, it must be chemically modified. A common strategy involves sulfonation of the double bond to produce bis(2-ethylhexyl) sulfosuccinate (B1259242), which introduces a highly polar sulfonate group. wikipedia.orgnih.gov

| Structural Component | Originating Moiety | Function in Surfactant |

|---|---|---|

| Hydrophobic Tail | Two 2-ethylhexyl chains | Orients into the non-aqueous (monomer) phase of an emulsion. |

| Polymerizable Group | Maleate double bond | Participates in the polymerization reaction, creating a covalent bond with the polymer particle. |

| Hydrophilic Head (Post-Modification) | e.g., Sulfonate group (from sulfonation) | Orients into the aqueous phase, providing colloidal stability. |

Role in Microemulsion Polymerization Processes

Microemulsion polymerization is a technique used to produce polymer nanoparticles with a narrow size distribution. The process occurs within thermodynamically stable, transparent microemulsions composed of oil (monomer), water, and a surfactant. The use of polymerizable surfactants is particularly advantageous in these systems.

A study involving a polymerizable form of AOT (bis[2-ethylhexyl]sulfosuccinate, sodium salt), a direct derivative of Bis(2-ethylhexyl) maleate, highlights this role. nih.gov In the polymerization of methyl methacrylate (B99206) (MMA), this polymerizable surfactant, referred to as MDOS, successfully created optically clear copolymer solids. nih.gov The research found that as the proportion of the MDOS surfmer increased, the molecular weight of the resulting copolymers also increased substantially. Furthermore, copolymers with a higher MDOS content exhibited a more compact structure. nih.gov This demonstrates that the polymerizable surfactant not only stabilizes the microemulsion but also actively influences the final polymer's molecular architecture and properties. The covalent attachment of the surfactant to the polymer particles ensures that the stabilizing layer is permanently fixed, which is crucial for maintaining the integrity and performance of the resulting nanomaterials. nih.gov

Environmental Chemistry and Fate of Bis 4 Ethylhexyl Maleate

Biodegradation Pathways and Mechanisms

Biodegradation is a key process that determines the environmental fate of organic compounds. It involves the breakdown of substances by microorganisms.

Aerobic degradation studies, particularly those using activated sludge from wastewater treatment plants, are standard methods for assessing how readily a chemical will break down in an oxygen-rich environment.

According to data from an OECD Test Guideline 301F, a Manometric Respirometry Test, Bis(2-ethylhexyl) maleate (B1232345) is considered to be readily biodegradable. sigmaaldrich.com In this study, non-adapted activated sludge was used as the inoculum at a concentration of 100 mg/l. sigmaaldrich.com Over a 28-day period, the compound achieved 60-70% biodegradation. sigmaaldrich.com However, it did not meet the 10-day time window criterion, which requires 60% degradation within 10 days of the degradation rate picking up. sigmaaldrich.com

For similar diester compounds like Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), studies in full-scale sewage treatment plants have shown that the primary removal mechanism from the water phase is sorption to sludge, with an average of 94% removal from sewage. nih.gov However, the actual biological degradation in the activated sludge process was calculated to be much lower, at around 29%. nih.gov This highlights that while a compound may be inherently biodegradable in lab tests, its physical properties can lead to other removal mechanisms dominating in real-world scenarios. nih.gov

Table 1: Aerobic Biodegradation of Bis(2-ethylhexyl) maleate

| Test Method | Inoculum | Result | Biodegradation (%) | Exposure Time | Source |

|---|---|---|---|---|---|

| OECD Test Guideline 301F | Activated sludge, non-adapted | Readily biodegradable | 60 - 70% | 28 days | sigmaaldrich.com |

While specific studies identifying the metabolic pathway of Bis(2-ethylhexyl) maleate are limited, the pathway can be inferred from the degradation of structurally similar diesters, such as Bis(2-ethylhexyl) phthalate (DEHP). The initial and most critical step in the biodegradation of these compounds is the enzymatic hydrolysis of the ester bonds.

For DEHP, this process is initiated by esterase enzymes, which break down the diester into mono(2-ethylhexyl) phthalate (MEHP) and the corresponding alcohol, 2-ethylhexanol. nih.govnih.gov MEHP is then further hydrolyzed to phthalic acid and another molecule of 2-ethylhexanol. nih.govnih.gov Following this, the aromatic ring of phthalic acid is cleaved, and the molecule is further broken down into smaller compounds that can enter central metabolic pathways. nih.gov The alcohol, 2-ethylhexanol, is typically oxidized to 2-ethylhexanoic acid and subsequently metabolized. nih.gov

By analogy, the biodegradation of Bis(2-ethylhexyl) maleate would likely proceed as follows:

First Hydrolysis: Bis(2-ethylhexyl) maleate is hydrolyzed to mono(2-ethylhexyl) maleate and 2-ethylhexanol.

Second Hydrolysis: Mono(2-ethylhexyl) maleate is broken down into maleic acid and a second molecule of 2-ethylhexanol.

Further Degradation: Both maleic acid and 2-ethylhexanol are common metabolic intermediates that are readily degraded by microorganisms into carbon dioxide and water under aerobic conditions.

Several environmental factors can significantly influence the rate and extent of biodegradation of compounds like Bis(2-ethylhexyl) maleate.

Temperature: Microbial activity is highly dependent on temperature. Studies on the degradation of DEHP by the bacterium Enterobacter spp. strain YC-IL1 showed that the optimal temperature for degradation was between 30-35°C. nih.gov The degradation rate decreased significantly at lower temperatures (15-25°C) and higher temperatures (40-45°C). nih.gov

pH: The pH of the environment affects both microbial growth and the activity of the enzymes responsible for degradation. For DEHP, the optimal pH for degradation by Burkholderia sp. SP4 was found to be 6.0, while for Enterobacter spp. YC-IL1, it was 7.0. nih.govnih.gov Degradation was observed to be significantly inhibited at pH values below 6.0 or above 9.0. nih.gov

Nutrient and Substrate Availability: The presence of other carbon sources can impact degradation. For instance, the degradation of DEHP by Burkholderia sp. SP4 was enhanced by the addition of glucose, peptone, or certain surfactants. nih.gov

Microbial Community: The presence of a microbial community adapted to degrading the specific compound is crucial. The half-life of chemicals can be significantly longer in environments where the appropriate microbial community is not present. juniperpublishers.com

Environmental Persistence and Mobility Studies

Persistence refers to the length of time a chemical remains in the environment, while mobility describes its movement through air, water, and soil.

The persistence of Bis(2-ethylhexyl) maleate is influenced by a balance between its susceptibility to biodegradation and its physical-chemical properties. Although it is classified as readily biodegradable under ideal laboratory conditions, its low water solubility and tendency to adsorb to solids can increase its persistence in certain environmental compartments. sigmaaldrich.com

The classification of Bis(2-ethylhexyl) maleate as "very toxic to aquatic life with long lasting effects" suggests that the compound can persist long enough in the aquatic environment to cause harm. sigmaaldrich.com

Studies on the analogous compound DEHP have shown it to be widely distributed in various environmental matrices, including freshwater, sediment, soils, and sewage sludge, which indicates a degree of persistence in these environments. nih.gov The rate at which such compounds leach from materials and become available in the environment is affected by factors like temperature and pH. nih.gov The half-life of chemicals in the environment can vary significantly; for example, the herbicide 2,4-D has an average half-life of 10 days in soil and water, but this can be much longer in cold or dry conditions. juniperpublishers.com

Sorption is a process where a chemical binds to particles of soil, sediment, or sludge. This process is a major factor controlling the mobility and bioavailability of organic compounds in the environment. Due to its lipophilic (fat-loving) nature and low water solubility, Bis(2-ethylhexyl) maleate is expected to have a strong tendency to adsorb to organic matter and clay particles in soil and sediment.

Research on DEHP provides significant insight into this behavior. In a study of three agricultural soils, DEHP showed strong adsorption. researchgate.netscielo.org.mx The soil distribution coefficients (Kd), which measure the ratio of the chemical sorbed to the soil versus dissolved in water, were very high, ranging from 1.8 x 10⁴ to 4.2 x 10⁴ L/kg. researchgate.netscielo.org.mx This indicates low mobility, as the compound is tightly bound to the soil particles.

The soil with the highest content of clay and organic matter (Vertisol) exhibited the highest adsorption capacity for DEHP. researchgate.netscielo.org.mx This is consistent with the general principle that the organic carbon content of soil is a primary determinant of sorption for non-polar organic compounds.

In wastewater treatment systems, this strong sorption tendency causes the compound to partition from the water phase into the sludge. nih.govd-nb.info Mass balance studies of DEHP in sewage treatment plants confirm that sorption to primary and secondary sludge is the main removal mechanism from wastewater. nih.gov

Table 2: Soil Adsorption Coefficients (Kd) for the Structurally Similar Compound DEHP

| Soil Type | Organic Matter (%) | Clay (%) | Kd (L/kg) | Source |

|---|---|---|---|---|

| Vertisol | 4.1 | 54 | 4.2 x 10⁴ | researchgate.netscielo.org.mx |

| Leptosol | 3.5 | 24 | 2.1 x 10⁴ | researchgate.netscielo.org.mx |

| Phaeozem | 3.2 | 24 | 1.8 x 10⁴ | researchgate.netscielo.org.mx |

Aquatic and Terrestrial Transformation Products

The environmental persistence of Bis(2-ethylhexyl) maleate is significantly influenced by its susceptibility to various degradation processes. In aquatic and terrestrial systems, it can be transformed through both abiotic and biotic pathways, leading to the formation of several degradation products.

Characterization of Abiotic Degradation Products (e.g., Maleic Acid from Hydrolysis)